
Minalrestat
概要
説明
ミナルレストは、構造的に新規なアルドース還元酵素阻害剤です。アルドース還元酵素は、ポリオール経路に関与する酵素で、グルコースをソルビトールに変換します。この酵素を阻害することで、神経障害や網膜症など、糖尿病関連合併症の管理に役立ちます。 ミナルレストは、4位にスピロスクシンイミド部分を持つ、3,4-ジヒドロイソキノリンオン誘導体です .
準備方法
合成経路と反応条件
ミナルレストの合成には、パラジウム触媒によるエナンチオ選択的分子内カルボニル化ヘック反応が用いられます。 この反応は、ギ酸エステルを一酸化炭素源として使用し、全炭素四級不斉中心を有するエナンチオピュア窒素含有複素環化合物の合成のための簡便で効率的な方法を提供します .
工業的製造方法
ミナルレストの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、より高い収率と純度が得られるように最適化されており、潜在的な治療用途における化合物の有効性と安全性が確保されています .
化学反応の分析
Palladium-Catalyzed Enantioselective Carbonylative Heck Reaction
The cornerstone of Minalrestat’s synthesis is a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This method uses formate esters as a CO source to construct the 3,4-dihydroisoquinolinone core with an all-carbon quaternary stereocenter .
Reaction Mechanism
-
Substrates : N-allyl benzamides (e.g., 1a ) react with aryl formates (e.g., 2a ) under Pd catalysis.
-
Key Steps :
Optimization Data
Reaction conditions were systematically optimized for yield and enantiomeric excess (ee):
Entry | Base | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|
3 | Na₂CO₃ | DMSO | 78 | 86 |
10 | Na₂CO₃ | DMSO | 88 | 92 |
11 | Na₂CO₃ | NMP | 68 | 93 |
Optimal conditions: 5 mol% Pd(OAc)₂, 6 mol% (R)-SEGPHOS ligand, Na₂CO₃ base, DMSO solvent at 110°C .
Substrate Scope and Functional Group Compatibility
The reaction tolerates diverse substituents on the benzamide and aryl formate components:
-
Electron-donating/withdrawing groups : Methoxy, fluoro, chloro, and bromo substituents on benzamides yield products (3fa–3ha ) with 80–90% ee .
-
Steric effects : Bulky tert-butyl groups suppress cyclization, while smaller alkyl chains (e.g., methyl, benzyl) proceed efficiently (5aa–5ca ) .
-
Aryl formates : Electron-rich (methoxy) and electron-poor (ester, chloro) aryl formates are viable CO sources (3ab–3ae ) .
Key Steps :
-
Carbonylative Heck Reaction : Benzamide 4q reacts to form 5qa (93% ee).
-
Deprotection : Trifluoroacetic acid removes PMB groups, yielding lactone 6 .
-
Lactonization to Amide : 6 reacts with ethylamine to form 7 .
-
Oxidation : PCC oxidizes 7 to succinimide 8 , followed by α-methylene oxidation to isoquinolinedione 9 .
-
Final Derivatization : Introduction of 4-bromo-2-fluorobenzyl moiety produces analogue 10 (91% ee).
Racemization Prevention
-
N′-Alkylation : Introducing alkyl groups (e.g., PMB) stabilizes the stereocenter, reducing racemization .
-
Structural Modifications : Decarbonylated analogues (e.g., 11 ) avoid the racemization-prone 3-carbonyl group .
Side Reactions and Limitations
-
Hydride Capture : Substrates with bulky substituents (e.g., 1e ) favor hydride transfer over cyclization, reducing yields .
-
β-O-Elimination : Benzyloxy groups trigger elimination before CO insertion, forming side products (e.g., 5ia ) .
-
Solvent Sensitivity : Non-polar solvents (toluene, THF) fail to promote cyclization .
Comparative Analysis of Reaction Outcomes
Substrate Type | Yield Range (%) | ee Range (%) | Key Challenge |
---|---|---|---|
Electron-deficient | 50–70 | 80-87 | Competing redox side reactions |
Sterically hindered | <10 | — | Low cyclization efficiency |
N-Alkyl benzamides | 70-93 | 90-93 | High enantioselectivity |
This synthesis strategy enables efficient access to this compound analogues with enhanced stability and bioactivity, addressing critical limitations of earlier aldose reductase inhibitors. Ongoing work focuses on expanding the substrate scope and evaluating in vivo efficacy .
科学的研究の応用
Scientific Research Applications
Minalrestat's applications span various fields, including chemistry, biology, and medicine:
- Chemistry : Used as a model compound for studying aldose reductase inhibitors and their synthesis.
- Biology : Investigated for its effects on cellular pathways and enzyme inhibition.
- Medicine : Explored as a potential therapeutic agent for managing diabetic complications.
- Industry : Utilized in the development of new pharmaceuticals targeting aldose reductase .
Table 1: Comparison of Aldose Reductase Inhibitors
Compound | Structure Type | Affinity (IC50) | Clinical Status |
---|---|---|---|
This compound | Spirosuccinimide | Low micromolar | Investigational |
Epalrestat | Carboxylic acid | Low micromolar | Marketed (limited regions) |
Tolrestat | Carboxylic acid | Low micromolar | Withdrawn |
Fidarestat | Hydantoin | Low micromolar | Advanced trials |
Case Studies
- Microvascular Effects in Diabetic Rats :
- Synthesis and Efficacy :
- Comparative Studies with Other Inhibitors :
作用機序
ミナルレストは、アルドース還元酵素を阻害することにより、その効果を発揮します。これにより、グルコースがソルビトールに変換されることが阻止され、組織におけるソルビトールの蓄積が減少します。 このメカニズムには、アルドース還元酵素の活性部位への結合が含まれ、その活性を阻害し、ポリオール経路の下流効果を阻止します .
類似化合物の比較
類似化合物
エパルレスト: 糖尿病性神経障害の治療に用いられる、もう一つのアルドース還元酵素阻害剤です。
ソルビニル: 潜在的な治療効果について研究されている、アルドース還元酵素阻害剤です。
独自性
ミナルレストは、その新規な構造とアルドース還元酵素に対する高い特異性により、独自性を持っています。 これは、顕著な活性と安全性プロファイルを有しており、他の類似化合物と比較して、有望な薬剤候補となっています .
類似化合物との比較
Similar Compounds
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Sorbinil: An aldose reductase inhibitor studied for its potential therapeutic benefits.
Tolrestat: Previously used as an aldose reductase inhibitor but withdrawn due to adverse effects.
Uniqueness
Minalrestat is unique due to its novel structure and high specificity for aldose reductase. It shows appreciable activity and safety profiles, making it a promising drug candidate compared to other similar compounds .
生物活性
Minalrestat (ARI-509) is a potent aldose reductase inhibitor that has garnered attention for its biological activity, particularly in the context of diabetes mellitus and its associated complications. This article explores the mechanisms, efficacy, and research findings related to this compound, emphasizing its role in correcting microvascular dysfunction and its potential therapeutic applications.
Aldose reductase is an enzyme that converts glucose into sorbitol, leading to osmotic stress and cellular damage, particularly in hyperglycemic conditions. This compound inhibits this enzyme, thereby reducing sorbitol accumulation and mitigating oxidative stress caused by reactive oxygen species (ROS) in various tissues, including the eyes, nerves, and kidneys .
Key Mechanisms:
- Inhibition of Aldose Reductase : this compound effectively reduces the conversion of glucose to sorbitol, decreasing osmotic stress.
- Restoration of Microvascular Reactivity : In diabetic models, this compound has been shown to restore impaired microvascular responses to inflammatory mediators by enhancing nitric oxide (NO) availability and promoting membrane hyperpolarization .
- Reduction of Oxidative Stress : By inhibiting aldose reductase, this compound helps maintain NADPH levels, which are crucial for antioxidant defense mechanisms in cells .
Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential benefits in diabetic complications.
Study Overview
-
Microvascular Reactivity in Diabetic Rats :
- Objective : To assess the impact of this compound on microvascular responses in diabetic rats.
- Methodology : Diabetic rats were treated with this compound (10 mg/kg/day) for 30 days. Microvessel reactivity was evaluated using intravital microscopy.
- Results : this compound treatment prevented impaired responses to vasoactive agents (e.g., bradykinin and histamine), indicating improved microvascular function. The beneficial effects were linked to increased NO synthesis and membrane hyperpolarization .
-
Molecular Docking Studies :
- Objective : To explore binding interactions between this compound and aldose reductase.
- Methodology : Molecular docking simulations were performed to predict binding affinities.
- Results : this compound exhibited strong binding affinity to aldose reductase, supporting its role as an effective inhibitor .
- Comparative Efficacy with Other Inhibitors :
Clinical Implications
- Diabetic Retinopathy : Given the role of aldose reductase in diabetic retinopathy, this compound's ability to inhibit this enzyme suggests potential therapeutic benefits for patients suffering from this condition. In vitro studies have shown that extracts from medicinal plants with known aldose reductase inhibitory activity could complement treatments with this compound .
- Diabetic Neuropathy and Cardiomyopathy : The protective effects of this compound against oxidative stress may also extend to diabetic neuropathy and cardiomyopathy, where oxidative damage plays a significant role in disease progression .
Data Summary
The following table summarizes key findings from various studies on this compound:
Study Focus | Methodology | Key Findings |
---|---|---|
Microvascular Reactivity | Intravital microscopy in diabetic rats | Restored reactivity to inflammatory mediators |
Molecular Docking | Computational modeling | Strong binding affinity to aldose reductase |
Comparative Efficacy | In vitro assays | Superior inhibition compared to other aldose reductase inhibitors |
特性
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHZAHGTGIZZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021572 | |
Record name | Minalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129688-50-2, 155683-53-7 | |
Record name | Minalrestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129688-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Minalrestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MINALRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。